Urea, 1-(1-adamantyl)-3-((p-(2-(3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt

Description

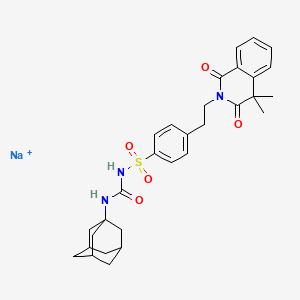

This compound is a structurally complex urea derivative featuring:

- 1-(1-adamantyl) group: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug candidates .

- Sulfonylphenyl linker: A polar sulfonamide group that improves water solubility and facilitates interactions with biological targets via hydrogen bonding .

- Sodium salt counterion: Enhances aqueous solubility, critical for bioavailability in therapeutic applications .

Properties

CAS No. |

34723-64-3 |

|---|---|

Molecular Formula |

C30H35N3NaO5S+ |

Molecular Weight |

572.7 g/mol |

IUPAC Name |

sodium;1-(1-adamantyl)-3-[4-[2-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea |

InChI |

InChI=1S/C30H35N3O5S.Na/c1-29(2)25-6-4-3-5-24(25)26(34)33(27(29)35)12-11-19-7-9-23(10-8-19)39(37,38)32-28(36)31-30-16-20-13-21(17-30)15-22(14-20)18-30;/h3-10,20-22H,11-18H2,1-2H3,(H2,31,32,36);/q;+1 |

InChI Key |

SQOLYFZQJMNLIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC45CC6CC(C4)CC(C6)C5)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this urea derivative generally follows a convergent approach involving:

- Preparation of the adamantyl-containing amine or isocyanate intermediate

- Introduction of the sulfonyl-isoquinoline moiety onto an aromatic ring

- Formation of the urea linkage by reaction of amines with isocyanates or carbamoyl chlorides

- Conversion to the sodium salt form for improved solubility and stability

Key Intermediate Preparation

Adamantyl Isocyanate Intermediate

A critical intermediate is (±)-1-[isocyanato(phenyl)methyl]adamantane, prepared by reacting the corresponding amine with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at room temperature. This reaction proceeds with high yields (89–95%) and mild conditions, favoring diethyl ether or toluene as solvents to avoid side reactions with isocyanates. Triethylamine acts as the base to scavenge acidic byproducts. The reaction avoids polar protic solvents such as water or alcohols, which would react with isocyanates.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amine + DPPA + Triethylamine | Toluene, RT, 12 h | 89–95 | Use of anhydrous solvents |

Sulfonylated Isoquinoline Fragment

The 3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinoline moiety is introduced via sulfonylation of a para-substituted phenyl ring. The sulfonyl chloride derivative of the isoquinoline is reacted with the aromatic amine or phenyl precursor to form the sulfonyl linkage. This step typically employs mild base and solvent systems such as dichloromethane or chloroform under inert atmosphere to avoid hydrolysis.

Urea Formation

The final urea linkage is formed by reacting the adamantyl isocyanate intermediate with the sulfonyl-substituted amine. Two main methods are reported:

Method A: Direct reaction of isocyanate with amine in anhydrous diethyl ether with triethylamine at room temperature for 12 hours. This method yields the urea product with good purity and yield (typically >70%). The insolubility of ureas in ether facilitates isolation by filtration or crystallization.

Method B: Alternative synthesis involves the use of carbamoyl chlorides or phosgene derivatives with amines under controlled conditions. However, this method is less preferred due to toxicity and handling concerns.

| Method | Reagents | Solvent | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| A | Adamantyl isocyanate + amine + TEA | Diethyl ether | RT, 12 h | 67–73 | Preferred for purity and yield |

| B | Carbamoyl chloride + amine | Various | Controlled temp. | Variable | Less commonly used |

Conversion to Sodium Salt

The free urea compound is converted to its sodium salt by treatment with sodium hydroxide or sodium carbonate in aqueous or mixed solvents. This step improves the compound’s solubility and stability, which is essential for pharmaceutical applications. The reaction is typically carried out at room temperature with stirring for 30 minutes to 1 hour, followed by isolation of the sodium salt by filtration or crystallization.

Detailed Research Outcomes

Yields and Purity

- Adamantyl isocyanate intermediates are obtained in yields ranging from 89% to 95% under optimized conditions.

- Urea derivatives synthesized via the isocyanate-amine route show yields between 67% and 73%, with high purity confirmed by NMR and mass spectrometry.

- Sodium salt formation proceeds with quantitative conversion, facilitating downstream processing.

Spectroscopic Characterization

- 1H NMR confirms the presence of adamantyl protons, aromatic signals, and the urea NH protons.

- Mass spectrometry shows molecular ion peaks consistent with the expected molecular weights (e.g., m/z 326 for related adamantyl ureas).

- Elemental analysis matches calculated values within experimental error, confirming compound identity and purity.

Solvent and Base Selection Rationale

- Diethyl ether is favored for urea formation due to poor solubility of ureas, enabling easy isolation.

- Triethylamine is preferred as a base for its solubility and ability to neutralize acidic byproducts without interfering with isocyanate reactivity.

- Polar protic solvents and inorganic bases are avoided to prevent side reactions and solubility issues.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Adamantyl amine → Isocyanate | Diphenylphosphoryl azide, triethylamine, toluene, RT, 12 h | 89–95 | Mild, high-yielding |

| Sulfonylation | Sulfonyl chloride of isoquinoline + aromatic amine, DCM | 70–85 | Controlled sulfonylation |

| Urea formation | Isocyanate + amine + triethylamine, diethyl ether, RT, 12 h | 67–73 | Preferred method for urea linkage |

| Sodium salt formation | Sodium hydroxide or carbonate, aqueous/solvent mix, RT | Quantitative | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different products.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halides and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this urea derivative exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that urea derivatives can possess antimicrobial activity. For example, similar compounds have been reported to exhibit anti-tuberculosis activity. The structural characteristics of urea derivatives contribute to their interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Antioxidant Effects

The compound may also play a role in redox biology. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. Research has indicated that certain urea derivatives can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Pharmacological Applications

The unique structure of this urea derivative suggests potential applications in drug development:

- Cancer Therapy : Urea derivatives have been explored as potential anti-cancer agents due to their ability to interfere with tumor cell proliferation and induce apoptosis.

- Neurological Disorders : Given the structural similarities with other neuroprotective agents, this compound may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress pathways .

Case Study 1: Antimicrobial Activity

A study investigating various adamantyl-substituted ureas found that specific derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the urea structure can enhance antimicrobial efficacy .

Case Study 2: Antioxidant Properties

Research conducted on related compounds highlighted their dual role as antioxidants and pro-oxidants depending on concentration and environmental conditions. This context-dependent behavior underscores the importance of further studies to elucidate the mechanisms by which these compounds exert their effects on cellular redox states .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other biomolecules.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Tuberculosis Adamantyl-Ureas

describes 1-(1-adamantyl)-3-heteroaryl ureas (e.g., compounds 40–46 ) with anti-tuberculosis activity. Key differences include:

The sulfonyl group in the target compound may confer enhanced solubility but reduce membrane permeability compared to neutral heteroaryl analogs .

Antidiabetic Sulfonylureas

Gliquidone (AR-DF 26), a structurally related sulfonylurea with a 3,4-dihydroisoquinoline moiety, is used for diabetes treatment . Comparative analysis:

The adamantyl group in the target compound may improve metabolic stability compared to gliquidone’s cyclohexyl group .

Adamantyl-Ureas with Varied Substituents

and describe adamantyl-ureas with phenyl or alkyl substituents:

The target compound’s sulfonylphenyl-isoquinolyl chain likely increases polarity, reducing logP compared to lipophilic analogs like the chloroethyl derivative .

Biological Activity

Urea, 1-(1-adamantyl)-3-((p-(2-(3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt (CAS Number: 34723-70-1) is a complex organic compound characterized by a urea moiety linked to an adamantyl group and a sulfonyl-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

This indicates a molecular weight of approximately 651.63 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Urea, 1-(1-adamantyl)-3-((p-(2-(3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-. For instance:

- Case Study : A related compound demonstrated significant anti-proliferative effects against various cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cell division .

- Research Findings : In vitro studies indicated that compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for reducing side effects in cancer therapy .

The biological activity of this compound may be linked to its ability to interact with specific protein targets involved in cell signaling pathways. For example:

- Inhibition of Kinases : Compounds with similar structures have been identified as dual inhibitors of c-Src and p38 MAPK pathways, which are critical in cancer progression and inflammation .

Toxicity Profile

The toxicity profile of Urea, 1-(1-adamantyl)-3-((p-(2-(3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)- has been assessed through various studies:

| Route of Exposure | Species | LD50 (mg/kg) | Toxic Effects |

|---|---|---|---|

| Oral | Mouse | >2500 | Not fully reported |

This indicates that while the compound may exhibit some level of toxicity at high doses, further investigations are required to elucidate its safety profile in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this urea-adamantane derivative, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves coupling the adamantylamine moiety with the sulfonyl-isoquinoline intermediate. A triphosgene-mediated urea bond formation is commonly employed under anhydrous conditions (THF, 0°C, 4 hours) . Challenges include steric hindrance from the adamantyl group, which reduces reaction yields. Purification often requires gradient column chromatography (e.g., silica gel with DCM:MeOH 95:5) or recrystallization using ethanol/water mixtures. Confirmation of purity can be achieved via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR are critical for verifying the adamantyl group (δ ~1.6–2.1 ppm for CH) and urea NH protons (δ ~5.8–6.5 ppm). The sulfonyl group’s electron-withdrawing effect deshields adjacent aromatic protons .

- IR : Key peaks include N–H stretching (~3350 cm) for urea and S=O stretching (~1350–1150 cm) for the sulfonyl group .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+Na]) and fragmentation patterns consistent with adamantyl cleavage .

Q. How does the compound’s solubility profile impact its application in biological assays?

- Methodological Answer :

Advanced Research Questions

Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of this compound’s adamantyl and sulfonyl moieties?

- Methodological Answer : A factorial design approach (e.g., 2 factorial) can systematically vary substituents on the adamantyl (e.g., methyl groups) and sulfonyl (e.g., electron-withdrawing vs. donating groups) to evaluate their impact on biological activity. For example:

Q. How can researchers resolve contradictory data regarding the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays should replicate physiological pH (7.4), temperature (37°C), and redox environments. Contradictions may arise from:

- Degradation Pathways : Urea bond hydrolysis (monitored via LC-MS) or sulfonyl group reduction (e.g., glutathione-mediated).

- Method Variability : Use standardized protocols for sample preparation (e.g., PBS vs. cell lysate matrices). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .

Q. What in silico strategies are recommended to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to adamantane-recognizing targets (e.g., NMDA receptors). Key parameters include grid box size (20 Å) centered on the binding pocket and Lamarckian genetic algorithms .

- MD Simulations : GROMACS or AMBER assess conformational stability of the sulfonyl-urea linkage over 100-ns trajectories.

- Pharmacophore Mapping : Identify critical features (e.g., adamantyl hydrophobicity, sulfonyl H-bond acceptors) using tools like Phase .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding vs. cell viability for functional activity). Potential sources of variability include:

- Assay Conditions : ATP concentration in kinase assays (e.g., 10 µM vs. 100 µM).

- Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. CHO cells).

Statistical tools like Bland-Altman plots quantify agreement between methods .

Methodological Framework

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

- Methodological Answer : Link hypotheses to established theories:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.